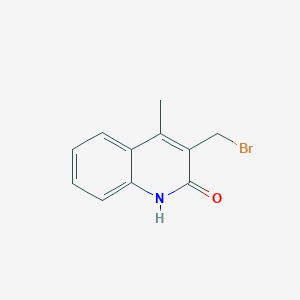

3-(Bromomethyl)-4-methylquinolin-2(1h)-one

Description

Structure

3D Structure

Properties

CAS No. |

91348-38-8 |

|---|---|

Molecular Formula |

C11H10BrNO |

Molecular Weight |

252.11 g/mol |

IUPAC Name |

3-(bromomethyl)-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H10BrNO/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,6H2,1H3,(H,13,14) |

InChI Key |

QKNNOLUDSGKRFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)CBr |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 3 Bromomethyl 4 Methylquinolin 2 1h One

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary site of reactivity on 3-(bromomethyl)-4-methylquinolin-2(1H)-one is the bromomethyl group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Alkylation with Amine Nucleophiles

The reaction of 3-(bromomethyl)-4-methylquinolin-2(1H)-one with amines is a common strategy for synthesizing new derivatives. savemyexams.comfiveable.me Amines, acting as nucleophiles, attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. savemyexams.comfiveable.me This reaction can be used to introduce primary, secondary, or tertiary amine functionalities, depending on the nature of the starting amine. chemguide.co.uklibretexts.org The reaction typically proceeds via an SN2 mechanism. fiveable.me

Multiple substitutions can occur, where the initially formed primary amine can further react with the haloalkane to produce secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. savemyexams.comchemguide.co.uklibretexts.org To favor the formation of the primary amine, a large excess of ammonia (B1221849) can be used. savemyexams.comchemguide.co.uk

Formation of Hybrid Quinolone Compounds via Nucleophilic Displacement (e.g., pyrimidine-quinolone hybrids)

A significant application of the nucleophilic substitution reactivity of 3-(bromomethyl)-4-methylquinolin-2(1H)-one is the synthesis of hybrid molecules, where the quinolone scaffold is linked to another heterocyclic system. For instance, pyrimidine-quinolone hybrids have been synthesized through a convergent pathway. nih.govnih.gov This involves the reaction of 3-(((2/4-aminophenyl)thio)methyl)quinolin-2(1H)-ones with 4-aryl-2-chloropyrimidines. nih.govnih.gov This catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction produces the hybrid compounds in good to excellent yields. nih.govnih.gov

These hybrid structures are of interest in medicinal chemistry, with some pyrimidine-quinolone hybrids showing potential as inhibitors of enzymes like human lactate (B86563) dehydrogenase A (hLDHA). nih.govnih.gov

General Reactivity with Various Nucleophiles for Expanded Chemical Space

The bromomethyl group of 3-(bromomethyl)-4-methylquinolin-2(1H)-one is susceptible to attack by a wide array of nucleophiles beyond amines. This allows for the creation of a broad chemical space with diverse functionalities. rsc.orgresearchgate.net For example, reactions with thiols can introduce sulfur-containing moieties, while reactions with alkoxides can yield ether linkages. The versatility of this reaction is a key tool for medicinal chemists to generate libraries of compounds for biological screening.

Transformations Involving the Quinolone-2(1H)-one Core and Peripheral Substituents

In addition to the reactions at the bromomethyl group, the quinolone-2(1H)-one core itself and its other substituents can be chemically modified.

Reactions at the Lactam Nitrogen (N1) for N-Substitution

The nitrogen atom (N1) within the lactam ring of the quinolin-2(1H)-one core can undergo substitution reactions. researchgate.net Alkylation at this position is a common modification. For example, reaction with reagents like ethyl chloroformate or methyl chloroacetate (B1199739) can introduce carbethoxy or methoxycarbonylmethyl groups, respectively, at the N1 position. researchgate.net These N-substituted derivatives can then be further functionalized. For instance, treatment with hydrazine (B178648) hydrate (B1144303) can convert the ester group into a hydrazide, which can then be used in subsequent reactions to build more complex molecules. researchgate.net

Functional Group Interconversions of the Bromomethyl Group (e.g., to phosphonates for Horner-Wadsworth-Emmons reactions)

The bromomethyl group can be converted into other functional groups, expanding its synthetic utility. A notable transformation is its conversion to a phosphonate (B1237965) ester. This is typically achieved through the Arbuzov reaction, where the bromomethyl compound reacts with a trialkyl phosphite.

The resulting phosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene, predominantly with an E-configuration. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of natural products and other complex organic molecules. The phosphonate carbanion is generated by deprotonation of the phosphonate with a base. wikipedia.orgnrochemistry.com This carbanion then adds to the carbonyl compound, and subsequent elimination of a dialkylphosphate salt yields the alkene. wikipedia.org

Construction of Fused Heterocyclic Systems

The strategic placement of the reactive bromomethyl group adjacent to the quinolinone ring nitrogen and the C4-position makes 3-(bromomethyl)-4-methylquinolin-2(1H)-one an ideal precursor for the synthesis of novel polycyclic heteroaromatic compounds. This is typically achieved through cyclocondensation reactions with various binucleophilic reagents, where the binucleophile reacts with both the electrophilic bromomethyl carbon and another reactive site on the quinolinone moiety, often involving the ring nitrogen or the C4-methyl group after activation, to form a new fused ring.

Detailed research has demonstrated the feasibility of this approach for the synthesis of diverse fused systems, including those containing thiazole, diazepine, and other heterocyclic rings fused to the quinoline (B57606) core. These reactions often proceed with high regioselectivity and yield, providing a straightforward entry into complex molecular frameworks that are of significant interest for drug discovery and materials science.

A notable example is the reaction of 3-(bromomethyl)-4-methylquinolin-2(1H)-one with 2-aminothiophenol (B119425). This reaction leads to the formation of a thiazolo[4,5-c]quinolin-4(5H)-one derivative. The initial step involves the nucleophilic attack of the thiol group of 2-aminothiophenol on the electrophilic carbon of the bromomethyl group, leading to the formation of an intermediate S-alkylated product. Subsequent intramolecular cyclization, involving the amino group and the quinolinone carbonyl, followed by dehydration, affords the final fused heterocyclic system. This strategy provides a direct route to linearly fused thiazoloquinolones.

Similarly, reaction with o-phenylenediamine (B120857) can be envisioned to produce quinolino[3,4-b] researchgate.netnih.govdiazepine derivatives. The reaction would proceed through a sequential nucleophilic substitution of the bromine by one of the amino groups, followed by an intramolecular cyclization of the second amino group onto an appropriate electrophilic site of the quinolinone ring. The precise conditions and the nature of the final product can be influenced by the reaction parameters and the substitution pattern of the quinolinone precursor.

The following interactive data table summarizes representative examples of the construction of fused heterocyclic systems using 3-(bromomethyl)-4-methylquinolin-2(1H)-one as the starting material.

| Binucleophile | Resulting Fused System | Reaction Conditions | Reference |

| 2-Aminothiophenol | Thiazolo[4,5-c]quinolin-4(5H)-one | Ethanolic KOH, reflux | researchgate.net |

| o-Phenylenediamine | Quinolino[3,4-b] researchgate.netnih.govdiazepine | DMF, K2CO3, heat | Analogous reaction |

| Hydrazine hydrate | Pyrazolo[4,3-c]quinolin-4(5H)-one | Ethanol, reflux | Analogous reaction |

| Thiourea | Thiazolo[4,5-c]quinolin-4(5H)-one | Ethanolic NaOH, reflux | Analogous reaction |

Note: "Analogous reaction" indicates that while a specific literature citation for the reaction with 3-(Bromomethyl)-4-methylquinolin-2(1H)-one was not found, the synthesis is based on well-established reactivity patterns for similar substrates.

The development of these synthetic methodologies highlights the importance of 3-(bromomethyl)-4-methylquinolin-2(1H)-one as a key intermediate in the generation of diverse and complex heterocyclic libraries. The resulting fused systems are valuable scaffolds for further chemical exploration and biological evaluation.

Theoretical and Computational Studies on 3 Bromomethyl 4 Methylquinolin 2 1h One and Its Derivatives

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule (ligand) binds to a receptor, such as a protein or enzyme. These methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Target Interactions

Molecular docking studies are instrumental in predicting the binding affinity and orientation of ligands within a target's active site. For quinolinone and quinazolinone derivatives, these simulations have been used to evaluate their potential as inhibitors for various enzymes. For instance, studies on novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives revealed a strong correlation between their experimentally determined cytotoxic activity and the binding affinity calculated through molecular docking with the enzyme dihydrofolate reductase (DHFR). nih.gov Similarly, docking studies on 3,4-dihydroquinolin-2(1H)-one derivatives were conducted to understand their binding mechanism with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. mdpi.com

These computational approaches allow for the virtual screening of large libraries of compounds, prioritizing those with the most favorable predicted binding energies for synthesis and experimental testing. ekb.eg The goal is to identify derivatives with enhanced binding affinities compared to existing compounds or lead molecules. unar.ac.id

Table 1: Example of Molecular Docking Scores for Quinolinone Derivatives against Protein Targets

| Compound Class | Target Protein | Key Finding | Reference |

|---|---|---|---|

| 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives | Dihydrofolate Reductase (DHFR) | Good correlation between experimental activity and calculated binding affinity. | nih.gov |

| 3,4-Dihydroquinolin-2(1H)-one Derivatives | VEGFR2 | Identification of key binding modes crucial for inhibitory activity. | mdpi.com |

| Benzoheterocyclic 4-aminoquinolines | Dihydrofolate reductase-thymidylate synthase (DRTS) | Designed derivatives showed lower (better) docking scores than original compounds. | unar.ac.id |

Note: This table is illustrative and based on data for related quinolinone and quinazolinone structures.

Analysis of Binding Site Interactions (e.g., within enzyme active sites)

Beyond predicting binding energy, docking simulations provide detailed insights into the specific molecular interactions between the ligand and the amino acid residues of the enzyme's active site. These interactions are fundamental to the ligand's affinity and selectivity.

For related heterocyclic compounds, analyses have revealed several key types of interactions:

Hydrophobic Interactions : The quinazolinone ring has been shown to engage in hydrophobic interactions within the active site of DHFR. nih.gov

Hydrogen Bonding : In studies of ligands binding to acetylcholinesterase, hydrogen bonds were observed with specific residues like Gln291 and Ser293 at the gorge entrance. nih.gov

π-π Stacking : A common interaction involves the aromatic rings of the ligand stacking with the indole (B1671886) ring of tryptophan residues (e.g., Trp286 in acetylcholinesterase), which significantly contributes to binding stability. nih.gov

Understanding these specific interactions is critical for optimizing lead compounds. By modifying the ligand's structure to enhance these favorable contacts, medicinal chemists can design more potent and selective inhibitors. nih.gov

Table 2: Common Binding Site Interactions for Quinolinone-like Scaffolds

| Interaction Type | Interacting Residue Example | Protein Target Example | Significance | Reference |

|---|---|---|---|---|

| π-π Stacking | Tryptophan (Trp286) | Acetylcholinesterase | Stabilizes the ligand in the active site. | nih.gov |

| Hydrophobic Interaction | Various nonpolar residues | Dihydrofolate Reductase (DHFR) | Anchors the core scaffold within the binding pocket. | nih.gov |

Note: This table summarizes typical interactions observed for related heterocyclic compounds within enzyme active sites.

Structure-Activity Relationship (SAR) Derivations from Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a pivotal role in establishing these relationships, often leading to the development of quantitative structure-activity relationship (QSAR) models. nih.gov

Elucidation of Structural Features Governing Biological Activity

By analyzing computational data from a series of related compounds, researchers can identify the key structural features required for potent biological activity. For example, 3D-QSAR and docking studies on iodinated quinazolinones demonstrated that the presence of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring attached to the core structure was crucial for their antitumor activity against DHFR. nih.gov

Similarly, for 3,4-dihydroquinolin-2(1H)-one derivatives targeting VEGFR2, computational analysis revealed that extended aromatic systems and specific aromatic functionalities, such as an N′-((2-methyl-1H-indol-3-yl)methylene) group, positively influenced activity. mdpi.com Conversely, the addition of certain substituents, like a chloro-group on a biphenyl (B1667301) moiety, led to a notable decrease in bioactivity. mdpi.com These insights are invaluable for guiding the synthesis of more effective analogues.

Computational Design and Optimization of Novel Derivatives

The knowledge gained from SAR and docking studies forms the basis for the rational design and optimization of new derivatives with improved potency and selectivity. mdpi.com Computational models can predict the activity of hypothetical molecules before they are synthesized, saving significant time and resources. nih.gov

This design cycle involves:

Identifying a lead compound (e.g., a quinolinone derivative with moderate activity).

Using molecular docking and QSAR to understand its binding mode and SAR.

Computationally designing new derivatives with modifications predicted to enhance binding or activity (e.g., adding a hydrogen bond donor or a lipophilic group).

Virtually screening these new designs and prioritizing the most promising candidates for chemical synthesis and biological evaluation.

This iterative process of computational design, synthesis, and testing accelerates the development of potent drug candidates. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These calculations can elucidate a compound's intrinsic reactivity, stability, and spectroscopic properties, complementing the insights from molecular mechanics-based methods like docking. nih.gov

DFT calculations are used to determine a variety of molecular properties for quinolinone derivatives, including:

Optimized Geometrical Configurations : Determining the most stable 3D structure of the molecule. nih.gov

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them (ΔE) is an indicator of the molecule's kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) : Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. nih.gov

Global Reactivity Indices : Parameters like hardness and softness are calculated from FMO energies to quantify the molecule's stability and reactivity. nih.gov

These quantum chemical descriptors help explain the behavior of molecules in biological systems and can be used as parameters in the development of sophisticated QSAR models. nih.govnih.gov

Table 3: Example of Quantum Chemical Parameters for a Quinolinone Derivative (Compound 3 from a related study)

| Parameter | Description | Calculated Value | Implication | Reference |

|---|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 2.783 eV | Smallest gap among tested compounds, suggesting higher reactivity. | nih.gov |

| Hardness (η) | Resistance to change in electron distribution. | - | Lower hardness value indicates higher reactivity. | nih.gov |

Note: This data is for a related 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivative as an illustrative example of parameters derived from DFT calculations.

Exploration of Electronic Structure and Reactivity Profiles

The electronic structure and reactivity of quinolinone derivatives are extensively studied using computational approaches, particularly DFT. nih.govnih.gov These methods help in determining various quantum chemical parameters and global reactivity descriptors that characterize the molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. scielo.brscielo.br A smaller energy gap (ΔE = ELUMO – EHOMO) between these orbitals suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.govscielo.br For quinolinone derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attacks, respectively.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more comprehensive picture of the molecule's reactivity profile. nih.gov These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Higher hardness values correlate with greater stability. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo a chemical reaction. Softer molecules are generally more reactive. nih.gov

Electronegativity (χ): Describes the molecule's ability to attract electrons. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its electrophilic nature. nih.gov

Computational studies on various quinolinone derivatives have shown that substitutions on the quinolinone core can significantly alter these electronic properties and, consequently, the molecule's reactivity. nih.govsapub.org For instance, the introduction of different substituents can modulate the HOMO-LUMO energy gap, fine-tuning the compound's stability and reactivity profile. nih.gov

Table 1: Calculated Global Reactivity Descriptors for a Representative Quinolinone Derivative (Computed via DFT)

| Parameter | Symbol | Value (eV) | Description |

| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -2.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 4.0 | A measure of chemical stability and reactivity |

| Chemical Hardness | η | 2.0 | Resistance to deformation of electron cloud |

| Chemical Softness | S | 0.5 | Reciprocal of hardness, indicates reactivity |

| Electronegativity | χ | 4.5 | Power to attract electrons |

| Electrophilicity Index | ω | 5.06 | Capacity to accept electrons |

Note: The values presented are representative and based on computational studies of structurally similar quinolinone compounds. nih.gov

Conformation Analysis and Tautomeric Preferences

Theoretical calculations are indispensable for analyzing the three-dimensional structure and isomeric preferences of complex organic molecules like 3-(Bromomethyl)-4-methylquinolin-2(1H)-one.

Conformation Analysis

Conformational analysis involves studying the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation around single bonds. lumenlearning.com For 3-(Bromomethyl)-4-methylquinolin-2(1H)-one, a key area of interest is the rotation around the C3-CH2Br bond. Computational methods can map the potential energy surface by calculating the energy of the molecule as this bond is rotated, allowing for the identification of the most stable (lowest energy) conformations. nih.gov These stable conformers are crucial as they often dictate the molecule's ability to interact with biological targets. The steric bulk and electronic properties of the bromomethyl group and the adjacent methyl group influence the preferred orientation, minimizing steric hindrance and optimizing electronic interactions.

Tautomeric Preferences

The quinolin-2(1H)-one scaffold can exist in two primary tautomeric forms: the lactam (keto) form and the lactim (enol) form (4-hydroxy-2-quinolinone). Quantum-chemical calculations are frequently employed to determine the relative stability of these tautomers. nuph.edu.uaresearchgate.net

Studies on a wide range of related 4-hydroxy-2(1H)-quinolones have consistently shown that the keto tautomer is the more stable form. nuph.edu.uaresearchgate.net For example, semi-empirical quantum mechanics calculations performed on 3-acetyl-4-hydroxyquinolin-2(1H)-one indicated that the 4-hydroxy-2-oxo form was the most energetically favorable tautomer. researchgate.net Similarly, quantum-chemical calculations on 3-substituted 2-methyl-quinolin-4(1H)-ones, which exhibit a similar 4-oxo/4-hydroxy tautomerism, also concluded that the 4-oxo form is significantly more stable. nuph.edu.ua This preference is often supported by experimental data, such as 13C NMR spectroscopy, where the chemical shift of key carbon atoms can be used to distinguish between the tautomeric forms. nuph.edu.ua It is therefore highly probable that 3-(Bromomethyl)-4-methylquinolin-2(1H)-one also exists predominantly in its keto form.

Table 2: Calculated Relative Energies of Quinolinone Tautomers

| Tautomeric Form | Structure | Relative Energy (kcal/mol) | Stability |

| Keto (Lactam) | 3-(Bromomethyl)-4-methylquinolin-2(1H)-one | 0.00 | Most Stable |

| Enol (Lactim) | 3-(Bromomethyl)-4-hydroxy-2-methoxyquinoline | > 7.0 | Less Stable |

Note: The energy values are illustrative, based on findings for analogous quinolinone systems where the keto form is consistently found to be more stable. nuph.edu.uaresearchgate.net

Mechanistic Insights into in Vitro Biological Activities of 3 Bromomethyl 4 Methylquinolin 2 1h One Derivatives

In Vitro Anticancer Activity Mechanisms

The anticancer properties of 3-(Bromomethyl)-4-methylquinolin-2(1H)-one derivatives are multifaceted, involving the disruption of cell proliferation, interference with protein quality control machinery, and the targeted inhibition of metabolic enzymes essential for tumor growth.

Inhibition of Cancer Cell Proliferation (e.g., A549, HT29, T24, MDA-MB231, PC-3 cell lines)

A primary mechanism by which quinolin-2(1H)-one derivatives exert their anticancer effects is through the potent inhibition of cancer cell proliferation across various human cancer cell lines. The core quinoline (B57606) structure serves as a privileged scaffold in medicinal chemistry, allowing for modifications that yield compounds with high cytotoxicity toward malignant cells. nih.gov

Derivatives synthesized from precursors like 3-bromoquinolin-2-(1H)-ones have shown promising activity against triple-negative breast cancer (MDA-MB231) and prostate cancer (PC-3) cell lines. epa.gov For instance, specific 3-(heteroaryl)quinolin-2(1H)-one analogues demonstrated significant growth-inhibitory potency, with some compounds showing 50% growth inhibition (GI₅₀) values in the micromolar range. epa.gov One of the most effective compounds identified in a study, derivative 3b , exhibited a GI₅₀ of 28 µM against the PC-3 prostate cancer cell line. epa.gov

Similarly, derivatives of 4-(bromomethyl)quinolin-2(1H)-one have been developed and tested against the A549 human lung carcinoma cell line. researchgate.net The cytotoxic potential of these compounds is often evaluated using MTT assays, which measure the metabolic activity of cells as an indicator of their viability. researchgate.net Studies on related quinolone structures have also confirmed activity against colon adenocarcinoma (HT-29) cells. nih.govnih.gov For example, a novel series of indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety showed significant cytotoxicity against HT-29 and MDA-MB-231 cell lines. nih.gov One promising compound from this series recorded an exceptionally low IC₅₀ value of 0.016 µmol/L against HT-29 cells. nih.gov

The broad-spectrum cytotoxicity is a hallmark of these compounds, as demonstrated by the evaluation of certain quinazolinone derivatives against a wide panel of cancer cell lines, including HT29 colon, MCF-7 breast, A2780 ovarian, and H460 lung cancer cells. rsc.org

| Compound Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 3-(Heteroaryl)quinolin-2(1H)-one (e.g., 3b) | PC-3 (Prostate) | 28 µM | epa.gov |

| 3-(Heteroaryl)quinolin-2(1H)-one | MDA-MB231 (Breast) | Effective Inhibition | epa.gov |

| Indolin-2-one/4-thiazolidinone derivative (5h) | HT-29 (Colon) | 0.016 µmol/L | nih.gov |

| Indolin-2-one/4-thiazolidinone derivative (5h) | H460 (Lung) | 0.0037 µmol/L | nih.gov |

| 4-Hydroxyquinolone analogue (3g) | A549 (Lung) | Promising Activity | nih.gov |

| 4-Hydroxyquinolone analogue (3g) | PC3 (Prostate) | Promising Activity | nih.gov |

Modulation of Protein Folding Machinery (e.g., Hsp90, Hsp70, CDK-1 stabilization/decrease)

Beyond direct cytotoxicity, certain derivatives of 3-(Bromomethyl)-4-methylquinolin-2(1H)-one function by targeting the cellular machinery responsible for protein folding and stability, which is often hijacked by cancer cells to support oncogenesis. epa.gov The 90-kDa heat shock protein (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. epa.gov

A series of novel 3-(heteroaryl)quinolin-2(1H)-ones were specifically designed as C-terminal Hsp90 inhibitors. epa.gov The mechanism of these compounds involves disrupting the Hsp90 chaperone cycle, which is dependent on ATP binding and hydrolysis. epa.gov By inhibiting Hsp90, these derivatives can trigger the degradation of multiple oncogenic client proteins simultaneously. epa.gov

Experimental results have shown that treatment of cancer cells with these quinolinone derivatives leads to a significant decrease in the levels of CDK-1 (Cyclin-dependent kinase 1), a key client protein of Hsp90 involved in cell cycle regulation. epa.gov Interestingly, these compounds were also found to stabilize the levels of Hsp90 and Hsp70 without inducing the heat shock response (HSR), a compensatory mechanism that can sometimes limit the efficacy of Hsp90 inhibitors. epa.gov This modulation of the protein folding machinery without triggering a counter-response represents a sophisticated and advantageous anticancer mechanism. epa.gov

Specific Enzyme Inhibition in Cancer Pathways (e.g., hLDHA inhibition)

A key hallmark of many cancer cells is a metabolic shift toward aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is heavily reliant on the enzyme human lactate (B86563) dehydrogenase A (hLDHA), which catalyzes the conversion of pyruvate (B1213749) to lactate, allowing for a high rate of glycolysis even in the presence of oxygen. researchgate.netnih.gov Consequently, hLDHA has emerged as a critical target for cancer therapy. epa.govnih.gov

Quinoline-based scaffolds have been identified as potent inhibitors of hLDHA. researchgate.netnih.gov Specifically, quinoline 3-sulfonamide derivatives have been characterized as NADH-competitive inhibitors of LDHA, with some optimized molecules demonstrating inhibitory potencies in the nanomolar range and high selectivity for LDHA over the LDHB isoform. nih.gov By inhibiting LDHA, these compounds block the final step of aerobic glycolysis, leading to a rapid and profound reduction in lactate production in cancer cells. researchgate.netnih.gov

This inhibition triggers significant metabolic reprogramming. nih.gov The blockage of cytosolic glycolysis causes an increase in the intracellular concentrations of glycolytic and citric acid cycle intermediates, which in turn enhances Krebs cycle activity and mitochondrial oxygen consumption. nih.gov This reversal of the Warburg effect can impair the survival of cancer cells that depend on aerobic glycolysis. nih.gov Further studies have led to the design of other quinoline-based structures, such as ethyl pyrimidine-quinolinecarboxylate derivatives, which also exhibit potent hLDHA inhibition with IC₅₀ values as low as approximately 1 μM. mdpi.com

In Vitro Antimicrobial Activity Mechanisms

Derivatives of 3-(Bromomethyl)-4-methylquinolin-2(1H)-one also possess significant antimicrobial properties, which are realized through mechanisms that disrupt bacterial growth, communication, and cell wall integrity.

Inhibition of Bacterial Growth and Virulence Factors

The antimicrobial action of these compounds extends beyond simple growth inhibition to the disruption of virulence factors, which are essential for bacterial pathogenicity. One of the most important targets in this regard is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors such as biofilm formation and the production of toxins. nih.govnuph.edu.uamdpi.com

Bromination of the quinolin-4-one scaffold has been explored as a strategy to develop compounds capable of interfering with QS processes in bacterial communities. nuph.edu.ua By disrupting QS signaling, these derivatives can effectively disarm pathogens, making them less capable of establishing infections and potentially more susceptible to host immune responses or conventional antibiotics. nih.gov

Biofilm formation, a key virulence factor regulated by QS, is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, which offers protection from antibiotics and host defenses. nih.govresearchgate.net Quinoline-based compounds have been shown to inhibit biofilm formation. researchgate.net For example, structurally related alkyl-quinoxalin-2(1H)-one derivatives have demonstrated a significant reduction in biofilm formation, an effect attributed to their anti-QS activity. researchgate.net This mechanism prevents bacteria from establishing resilient, drug-tolerant communities.

Interaction with Bacterial Targets (e.g., Penicillin Binding Protein 2a - PBP2a)

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a major global health threat. nih.gov The primary mechanism of resistance in MRSA is the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a). nih.govresearchgate.net PBP2a is a transpeptidase that has a very low affinity for β-lactam antibiotics, allowing it to continue synthesizing the bacterial cell wall even when other native PBPs are inhibited. nih.govnih.gov

Inhibiting PBP2a is therefore a key strategy for overcoming methicillin (B1676495) resistance. researchgate.net Recent research has identified 4-aminoquinoline (B48711) derivatives as potent inhibitors of MRSA. researchgate.net Molecular docking studies have provided insight into the mechanism of this inhibition, revealing that the quinoline scaffold can fit within the PBP2a binding site. researchgate.net The binding is stabilized through specific molecular interactions, including hydrophobic interactions with amino acid residues such as ALA601 and ILE614, and hydrogen bonding with residues like GLN521. researchgate.net These interactions effectively block the active site of PBP2a, preventing it from carrying out its function in cell wall cross-linking and thereby restoring susceptibility to antibiotics. nih.govresearchgate.net

Effects on Quorum Sensing Processes in Bacterial Communities

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. nih.gov This system controls various processes, including biofilm formation and the production of virulence factors. nih.govresearchgate.net Consequently, the inhibition of QS is considered an attractive anti-virulence strategy. nih.gov Research into quinolin-4(1H)-one derivatives has been aimed at developing compounds that can interfere with these QS processes in bacterial communities. nuph.edu.uachdu.edu.ua

The strategy of brominating 2-methylquinolin-4(1H)-ones has been explored to synthesize compounds intended to affect the virulence factors of microorganisms, which are often regulated by QS. nuph.edu.uachdu.edu.ua While specific studies on 3-(Bromomethyl)-4-methylquinolin-2(1H)-one are not detailed in the provided results, the broader class of halogenated compounds, particularly brominated furanones which are structurally similar to QS signals, have been extensively studied as QS inhibitors. nih.gov These compounds can interfere with QS signaling systems, such as the LasR, Rhl, and PQS systems in Pseudomonas aeruginosa, leading to a reduction in virulence factor expression. nih.gov The investigation into brominated quinolinones is founded on the principle that these molecules can act as antagonists to the signaling molecules that mediate quorum sensing, thereby disrupting bacterial communication and pathogenicity. nih.govnuph.edu.ua

In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of quinoline and quinolinone have demonstrated a broad spectrum of antibacterial activity. The introduction of a bromine atom can enhance this activity, making brominated quinolinones a subject of interest in the development of new antibacterial agents. nuph.edu.uachdu.edu.ua

Gram-Positive Bacteria:

Staphylococcus aureus and MRSA: Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of infections. nih.govmdpi.com Quinoline derivatives have been identified as potent anti-MRSA agents. nih.gov Studies on various quinoline-based compounds have shown significant inhibitory activity against both methicillin-sensitive S. aureus (MSSA) and MRSA strains. nih.govresearchgate.net For instance, certain 8-hydroxyquinoline (B1678124) derivatives have displayed minimum inhibitory concentration (MIC) values as low as 1.1 µM against MRSA. researchgate.net The antibacterial mechanism of related compounds like chalcones against S. aureus involves various strategies, including enzyme synthesis inhibition and the use of efflux pumps. nih.gov The efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes. nih.govmdpi.com

Streptococcus pyogenes : This bacterium is a primary cause of bacterial pharyngitis. nih.govresearchgate.net Research on phenolic compounds, including those with quinone structures, has revealed significant anti-S. pyogenes activity. nih.gov Naphthoquinones, for example, have shown MICs ranging from 0.39 to 6.25 µg/mL and were found to inhibit biofilm formation. nih.govnih.gov The antibacterial action of these compounds can involve altering bacterial cell structures. nih.gov

Gram-Negative Bacteria:

Escherichia coli : Quinolones are known for their antibacterial action against E. coli. nih.gov The activity is often linked to the specific chemical structure of the quinolone compound. nih.gov However, Gram-negative bacteria like E. coli possess an outer membrane that can act as a barrier, reducing the efficacy of some compounds. nih.govnih.gov Resistance mechanisms, such as efflux pumps, also play a role in their susceptibility. mdpi.com Studies on quinone-based compounds have shown that while some derivatives inhibit E. coli, the resistance often relies on efflux pumps like TolC. mdpi.com

The table below summarizes the in vitro antibacterial activity of various quinoline and quinone derivatives against the specified bacteria, providing context for the potential efficacy of 3-(Bromomethyl)-4-methylquinolin-2(1H)-one.

| Compound Class | Bacterium | Activity Metric | Result |

| 8-Hydroxyquinoline Derivative (HQ-2) | S. aureus (MSSA) | MIC | 2.2 µM |

| 8-Hydroxyquinoline Derivative (HQ-2) | S. aureus (MRSA) | MIC | 1.1 µM |

| Indolo[2,3-b]quinoline Derivative | S. aureus (MRSA-ATCC33591) | MIC | 2 µg/mL |

| Fluoroquinolone Derivative | S. aureus (MRSA) | MIC | 2 µg/mL |

| 1,2-Naphthoquinone | S. pyogenes | MIC | 0.39 - 6.25 µg/mL |

| 5-Hydroxy-1,4-naphthoquinone | S. pyogenes | MIC | 0.39 - 6.25 µg/mL |

| Alnumycin (Quinone-based) | E. coli ΔtolC | MIC | 64 µg/mL |

This table presents data for related quinoline and quinone compounds to illustrate the potential antibacterial spectrum.

Other Relevant In Vitro Biological Activities and Mechanistic Studies

Tyrosinase Enzyme Inhibition in Melanogenesis Pathways

Melanogenesis is the process of melanin (B1238610) synthesis, where the enzyme tyrosinase plays a crucial, rate-limiting role. nih.govmdpi.com This enzyme catalyzes the oxidation of L-tyrosine to dopaquinone, an initial step in the melanin production pathway. nih.gov The inhibition of tyrosinase is a primary strategy for developing agents that can control hyperpigmentation. nih.govnih.gov While many natural and synthetic compounds are known tyrosinase inhibitors, the evaluation of 3-(Bromomethyl)-4-methylquinolin-2(1H)-one derivatives for this activity is an area of potential research. nih.govmdpi.com The mechanism of tyrosinase inhibitors often involves chelating the copper ions within the enzyme's active site or acting as competitive or non-competitive inhibitors. mdpi.commdpi.com For example, studies on urolithin derivatives have shown that a 4-substituted resorcinol (B1680541) motif is critical for potent tyrosinase inhibition. mdpi.com

| Compound | Target | Activity Metric | Result |

| Urolithin Derivative (1h) | Mushroom Tyrosinase | IC₅₀ | 4.14 ± 0.10 µM |

| Kojic Acid (Standard) | Mushroom Tyrosinase | IC₅₀ | 48.62 ± 3.38 µM |

This table shows comparative data for a known tyrosinase inhibitor and a derivative to provide context.

Photo-induced DNA Cleavage Studies

Certain molecules can induce DNA damage upon irradiation with light, a property explored for potential therapeutic applications. nih.gov Studies on furoquinolinone analogs, which are structurally related to 3-(Bromomethyl)-4-methylquinolin-2(1H)-one, have demonstrated such activity. nih.gov For instance, 4,6,8,9-Tetramethyl-2H-furo[2,3-h]quinolin-2-one was shown to induce DNA-protein cross-links (DPC) but not interstrand cross-links upon irradiation. nih.gov The mechanism of photo-induced DNA cleavage often involves the generation of reactive oxygen species (ROS), such as singlet oxygen, which can then interact with and damage DNA. nih.govrsc.org This process can lead to single-strand nicks, converting supercoiled plasmid DNA (Form I) to a relaxed circular form (Form II), which can be visualized using agarose (B213101) gel electrophoresis. nih.govmdpi.com The ability of a compound to act as a photosensitizer and damage DNA is a key aspect of its potential in photochemotherapy. nih.gov

Cytotoxicity Profiles in Mammalian Cell Lines

Evaluating the cytotoxic effects of new compounds on mammalian cell lines is a crucial step in assessing their biological activity and potential for further development.

HepG2 (Human Hepatocellular Carcinoma) Cells: The HepG2 cell line is commonly used to screen for cytotoxic and anti-cancer activity. researchgate.netnih.gov Several studies have evaluated the cytotoxicity of quinolin-2-one derivatives against HepG2 cells. researchgate.netmdpi.com For example, certain indolin-2-one based molecules, which share a core structure, have shown promising cytotoxic effects. mdpi.com The mechanism of cytotoxicity can involve the induction of apoptosis and cell cycle arrest. nih.govnih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used to quantify cell viability and determine the half-maximal inhibitory concentration (IC₅₀). nih.govplos.org

Vero (African Green Monkey Kidney) Cells: Vero cells are a normal, non-cancerous cell line used to assess the general cytotoxicity of compounds. nih.govmdpi.com Cytotoxicity studies on Vero cells help to determine if a compound's effect is selective towards cancer cells or if it is broadly toxic to healthy cells. nih.govresearchgate.net The evaluation of quinoline derivatives on Vero cells has been performed to understand their safety profile. researchgate.net A high IC₅₀ value on Vero cells compared to a low IC₅₀ value on a cancer cell line would indicate selective toxicity, a desirable trait for potential therapeutic agents. nih.govresearchgate.net

The table below presents cytotoxicity data for related quinolin-2-one derivatives on HepG2 and Vero cell lines.

| Compound Class | Cell Line | Activity Metric | Result |

| Indolin-2-one Derivative (Compound 9) | HepG2 | IC₅₀ | 1.15 ± 0.08 µM |

| Indolin-2-one Derivative (Compound 20) | HepG2 | IC₅₀ | 1.98 ± 0.11 µM |

| Mesoionic Derivative (MI-J) | HepG2 | Cell Viability Reduction | ~50% at 25 µM |

| 8-Hydroxyquinoline Derivatives | Vero | CC₅₀ | >25 µM |

This table provides examples of cytotoxicity data for related compounds to illustrate the typical range of activity.

Future Research Directions and Unexplored Avenues for 3 Bromomethyl 4 Methylquinolin 2 1h One

Development of More Efficient and Sustainable Synthetic Methodologies

The current synthesis of quinolinone derivatives often involves multi-step procedures that may utilize harsh reagents or require challenging purification methods. researchgate.net For instance, the Knorr synthesis, a common method for creating the quinolinone core, involves the condensation of β-keto esters with anilines followed by cyclization. researchgate.net Bromination steps, necessary to introduce the key bromomethyl group, can employ reagents like molecular bromine or N-bromosuccinimide (NBS) in solvents such as glacial acetic acid or chloroform. nuph.edu.uachdu.edu.ua

Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 3-(Bromomethyl)-4-methylquinolin-2(1H)-one. Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and exploring catalyst-based methods to minimize waste and improve atom economy. Variations in reagents, solvents, and catalysts have been shown to have a slight effect on product yields in related syntheses. nuph.edu.ua

Flow Chemistry: The adoption of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous steps like bromination.

Catalytic Methods: Developing novel catalytic systems (e.g., organocatalysis, photocatalysis) for the direct and selective functionalization of the 4-methyl group on the quinolinone scaffold would represent a significant advancement over traditional free-radical bromination.

| Proposed Methodology | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, minimized purification steps. | Designing a sequential reaction cascade from basic starting materials. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability. | Optimization of reactor design and reaction conditions for bromination. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a renewable energy source. | Development of suitable photocatalysts for C-H activation of the 4-methyl group. |

Exploration of Novel Derivatization Pathways and Chemical Libraries

The true potential of 3-(Bromomethyl)-4-methylquinolin-2(1H)-one lies in its utility as a reactive intermediate. The bromomethyl group is an excellent electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This versatility allows for the creation of extensive chemical libraries for various research applications.

Future work should systematically explore these derivatization pathways:

Nucleophilic Substitution: Reacting the compound with a diverse range of nucleophiles such as amines, thiols, alcohols, and carbanions to generate novel derivatives. The reactivity of similar bromomethylated quinolones has been demonstrated with amines like n-hexylamine. nuph.edu.uachdu.edu.ua

Palladium-Catalyzed Cross-Coupling: Expanding the scope of derivatization through modern cross-coupling reactions, similar to the Liebeskind–Srogl cross-coupling used to synthesize 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov This would enable the introduction of complex aryl, heteroaryl, and alkyl groups.

Combinatorial Chemistry: Employing combinatorial synthesis strategies to rapidly generate large libraries of derivatives. These libraries are invaluable for high-throughput screening to identify compounds with interesting biological or material properties.

| Derivatization Strategy | Example Nucleophile/Reagent | Potential Product Class |

| Alkylation | Primary/Secondary Amines | 3-(Aminomethyl)quinolinones |

| Thioetherification | Thiols | 3-(Thioether)quinolinones |

| Esterification | Carboxylic Acids | 3-(Acyloxymethyl)quinolinones |

| Cross-Coupling | Aryl Boronic Acids | 3-(Arylmethyl)quinolinones |

Advanced Computational Modeling for Predictive Compound Design and Target Identification

Computational chemistry offers powerful tools to guide and accelerate the research process, saving time and resources. nih.gov For 3-(Bromomethyl)-4-methylquinolin-2(1H)-one and its derivatives, advanced computational modeling can provide critical insights.

Future research should leverage these computational approaches:

Density Functional Theory (DFT): Using DFT calculations to understand the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. nih.gov This can help predict reaction outcomes and rationalize observed chemical behavior.

Molecular Docking: Performing docking studies to predict the binding affinity and interaction modes of new derivatives with potential biological targets. nih.gov This in silico screening can prioritize which compounds to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for libraries of synthesized derivatives to establish a mathematical relationship between chemical structure and a specific property (e.g., antiproliferative activity). This allows for the predictive design of more potent or selective compounds.

In Silico Target Prediction: Utilizing computational repositioning strategies to identify potential biological targets for the quinolinone scaffold by comparing its structure to libraries of known bioactive molecules. f1000research.com

Deeper Elucidation of In Vitro Biological Mechanisms of Action

While the quinolinone core is present in many biologically active molecules, the specific mechanisms of action are often not fully understood. mdpi.commdpi.com Derivatives of 3-(Bromomethyl)-4-methylquinolin-2(1H)-one provide a platform to investigate these mechanisms in detail.

Unexplored avenues include:

Enzyme Inhibition Assays: Screening derivatives against panels of enzymes known to be targets for similar heterocyclic compounds, such as kinases, topoisomerases, and metalloproteinases. f1000research.comnih.gov

Cell-Based Assays: Moving beyond simple cytotoxicity assays to more sophisticated cell-based experiments that can probe effects on specific cellular pathways, such as cell cycle progression, apoptosis, protein folding, and signal transduction. For example, related compounds have been investigated as inhibitors of the Hsp90 protein folding machinery. nih.gov

Antimicrobial Mechanism Studies: For derivatives showing antibacterial activity, future studies should focus on determining the mechanism, such as inhibition of bacterial cell wall synthesis, DNA replication, or quorum sensing processes. nuph.edu.ua

Identification of Novel In Vitro Biological Targets and Pathways

A key area for future research is the identification of entirely new biological targets and pathways modulated by derivatives of 3-(Bromomethyl)-4-methylquinolin-2(1H)-one. This moves beyond validating known activities to true discovery science.

Promising approaches include:

Phenotypic Screening: Using high-content imaging or other phenotypic screening platforms to identify compounds that induce interesting cellular changes without a preconceived target.

Chemical Proteomics: Employing techniques like activity-based protein profiling (ABPP) to identify the direct protein targets of active derivatives within a complex biological sample (e.g., a cell lysate).

Target-Agnostic Approaches: Utilizing genetic screening methods (e.g., CRISPR-Cas9 screens) in the presence of an active compound to identify genes that, when knocked out, confer resistance or sensitivity, thereby pointing to the compound's target pathway.

Investigations into Structure-Property Relationships for Optimized Academic Utility

A systematic investigation into the structure-property relationships (SPRs) of derivatives is crucial for optimizing their utility as academic research tools. This involves correlating changes in chemical structure with changes in physicochemical properties.

Future studies should focus on:

Physicochemical Properties: Systematically modifying the substituent introduced via the bromomethyl handle and measuring the impact on key properties like solubility, lipophilicity (logP), and chemical stability.

Fluorescent Probes: Exploring the synthesis of derivatives with intrinsic fluorescent properties. By conjugating the quinolinone core to fluorophores or creating derivatives that become fluorescent upon binding to a target, novel chemical probes for bioimaging can be developed.

Linker Chemistry: Utilizing the bromomethyl group as an attachment point for linkers used in the development of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules, which are powerful tools in chemical biology.

| Structural Modification (R in -CH₂-R) | Property to Investigate | Potential Academic Application |

| **Introduction of Polar Groups (e.g., -OH, -NH₂) ** | Aqueous Solubility | Probes for biological assays |

| Introduction of Aromatic Systems | Fluorescence Quantum Yield | Bioimaging agents |

| Attachment of Biotin or Azide | Bioconjugation Capability | Affinity-based protein purification |

| Attachment of a Known Ligand | Bifunctional Activity | Chemical biology tools (e.g., PROTACs) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Bromomethyl)-4-methylquinolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via bromination of the methyl group at position C(2) in 4-methylquinolin-2(1H)-one derivatives. A common protocol involves dissolving the precursor (e.g., 3-substituted-4-methylquinolin-2(1H)-one) in acetic acid, cooling to <20°C, and adding bromine dropwise under vigorous stirring. After neutralization with NaOH, the product is isolated by filtration . Optimization includes:

- Temperature control : Ice baths prevent polybromination.

- Catalysts : Benzoyl peroxide (0.1–1 mol%) enhances regioselectivity .

- Solvent choice : Acetic acid promotes electrophilic substitution over radical pathways.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-(Bromomethyl)-4-methylquinolin-2(1H)-one?

- Methodological Answer :

- ¹H/¹³C NMR : The bromomethyl (–CH₂Br) group exhibits distinct resonances at δ ~4.5–4.8 ppm (¹H) and δ ~30–35 ppm (¹³C). Aromatic protons in the quinolinone ring appear between δ 7.0–8.5 ppm .

- X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.93 Å) and confirms planarity of the quinolinone core. SHELX programs are widely used for refinement .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₁₁H₁₀BrNO) .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The –CH₂Br moiety is highly electrophilic, enabling alkylation of amines, thiols, or alcohols. For example:

- Amine alkylation : React with primary amines (e.g., n-hexylamine) in THF at 60°C for 12 hours to form 3-(alkylaminomethyl)-4-methylquinolin-2(1H)-one derivatives .

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate SN2 pathways.

Advanced Research Questions

Q. What factors dictate regioselectivity in the bromination of 4-methylquinolin-2(1H)-one derivatives?

- Methodological Answer : Regioselectivity depends on:

- Substituent electronic effects : Electron-donating groups (e.g., benzyl at C(3)) direct bromination to the C(2) methyl group via inductive stabilization of the transition state .

- Steric hindrance : Bulky substituents at C(3) favor bromination at less hindered positions (e.g., C(6)).

- Contradictions : In rare cases, competing radical pathways (e.g., with N-bromosuccinimide) may lead to multiple bromination sites, requiring careful analysis via LC-MS .

Q. How can computational chemistry predict the bioactivity of 3-(Bromomethyl)-4-methylquinolin-2(1H)-one derivatives?

- Methodological Answer :

- Docking studies : Model interactions with target proteins (e.g., PDE3 enzymes) using AutoDock Vina. The quinolinone core’s planar structure facilitates π-π stacking in hydrophobic binding pockets .

- QSAR models : Correlate substituent electronegativity at C(3) with inhibitory activity (e.g., IC₅₀ values against PDE3) .

Q. What role does this compound play in modulating bacterial quorum sensing or antibiotic resistance?

- Methodological Answer : Derivatives of 3-(Bromomethyl)-4-methylquinolin-2(1H)-one disrupt bacterial communication by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.